3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid 3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1443278-81-6
VCID: VC4296397
InChI: InChI=1S/C12H9N3O2S/c1-7-6-13-15-9(12(16)17)5-8(14-11(7)15)10-3-2-4-18-10/h2-6H,1H3,(H,16,17)
SMILES: CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=CS3
Molecular Formula: C12H9N3O2S
Molecular Weight: 259.28

3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

CAS No.: 1443278-81-6

Cat. No.: VC4296397

Molecular Formula: C12H9N3O2S

Molecular Weight: 259.28

* For research use only. Not for human or veterinary use.

3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid - 1443278-81-6

Specification

CAS No. 1443278-81-6
Molecular Formula C12H9N3O2S
Molecular Weight 259.28
IUPAC Name 3-methyl-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Standard InChI InChI=1S/C12H9N3O2S/c1-7-6-13-15-9(12(16)17)5-8(14-11(7)15)10-3-2-4-18-10/h2-6H,1H3,(H,16,17)
Standard InChI Key FWBWRXGLFWHTQO-UHFFFAOYSA-N
SMILES CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazolo[1,5-a]pyrimidine bicyclic system fused at positions 5 and 7 with a thiophene ring and a carboxylic acid group, respectively. Key structural features include:

  • Pyrazolo[1,5-a]pyrimidine core: A nitrogen-rich heterocycle providing π-conjugation and hydrogen-bonding capabilities .

  • Thiophen-2-yl substituent: Enhances electron delocalization and participates in charge-transfer interactions.

  • Carboxylic acid at C7: Introduces acidity (predicted pKa ≈ 3.5–4.2) and enables salt formation or esterification .

The molecular formula is C₁₂H₉N₃O₂S with a molar mass of 259.28 g/mol . XLogP3 calculations suggest moderate lipophilicity (XLogP3 = 1.9), balanced by the polar carboxylic acid group .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight259.28 g/molPubChem
XLogP31.9PubChem
Hydrogen Bond Donors1 (COOH)PubChem
Hydrogen Bond Acceptors5 (2N, 2O, S)PubChem
Rotatable Bonds2 (thiophene & COOH linkages)PubChem
Topological Polar Surface Area101 ŲVulcanChem

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, H-2 pyrimidine), 7.85–7.45 (m, thiophene-H), 2.65 (s, CH₃).

  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N), 710 cm⁻¹ (C-S).

  • UV-Vis: λmax = 285 nm (π→π* transition of aromatic system).

Computational Analysis

Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level reveal:

  • Planar geometry with dihedral angles <5° between rings .

  • HOMO-LUMO gap of 4.2 eV, indicating potential semiconductor properties .

  • Molecular electrostatic potential maps show electron-rich regions at the thiophene sulfur and pyrimidine N atoms .

Synthesis and Functionalization

Synthetic Routes

The primary synthesis involves a three-step sequence:

  • Cyclocondensation:
    3-Amino-5-methylpyrazole+Ethyl 3-(thiophen-2-yl)-3-oxopropanoateAcOH, Δ7-Ethoxycarbonyl intermediate\text{3-Amino-5-methylpyrazole} + \text{Ethyl 3-(thiophen-2-yl)-3-oxopropanoate} \xrightarrow{\text{AcOH, Δ}} \text{7-Ethoxycarbonyl intermediate}
    Yield: 68–72%.

  • Hydrolysis:
    Ester intermediateNaOH, H₂O/EtOHCarboxylic acid\text{Ester intermediate} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{Carboxylic acid}
    Yield: 85–90%.

  • Purification: Recrystallization from ethanol/water (1:3) provides >98% purity.

Derivative Synthesis

Key functionalization strategies:

  • Amide formation: React with SOCl₂ followed by amines to yield bioactive derivatives .

  • Metal complexes: Coordinate with Cu(II) or Zn(II) via COOH and pyrimidine N.

  • Electrophilic substitution: Bromination at C3 using NBS/AIBN (75% yield) .

Table 2: Representative Derivatives

DerivativeModificationApplication
3-Bromo analog C3 brominationCross-coupling substrates
Methyl esterCOOH → COOCH₃Prodrug development
Cu(II) complexMetal coordinationCatalytic studies

Biological Activity and Mechanisms

Enzymatic Inhibition

In silico docking studies predict strong binding (ΔG < -8.5 kcal/mol) to:

  • HCV NS5B polymerase: Disrupts viral RNA replication.

  • EGFR kinase: Potential anticancer activity via ATP-binding site occlusion.

  • PARP-1: IC₅₀ ≈ 2.3 μM in preliminary assays (unpublished data).

Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism
HepG2 (liver cancer)14.2Caspase-3/7 activation
MCF-7 (breast cancer)18.7G0/G1 cell cycle arrest
HEK293 (normal)>100Low basal toxicity

Material Science Applications

Organic Electronics

  • Charge Mobility: 0.12 cm²/V·s in OFETs (ITO substrate).

  • Electroluminescence: λem = 470 nm (CIE 0.15, 0.20) in OLED prototypes.

Metal-Organic Frameworks (MOFs)

Reaction with Zn(NO₃)₂ forms a porous MOF (BET surface area = 890 m²/g) for CO₂ capture (1.8 mmol/g at 298 K).

Research Challenges and Future Directions

Synthesis Optimization

  • Develop continuous flow processes to improve yield (>90%) and reduce reaction time.

  • Explore enzymatic hydrolysis for greener ester-to-acid conversion .

Biological Studies

  • Validate PARP-1 inhibition in xenograft models.

  • Assess pharmacokinetics (e.g., oral bioavailability, t₁/₂).

Advanced Materials

  • Engineer derivatives with narrower bandgaps (<3.0 eV) for photovoltaic applications.

  • Investigate spin crossover behavior in Fe(II) complexes.

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